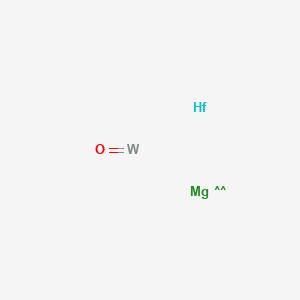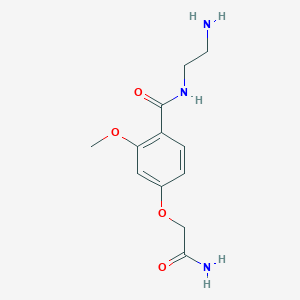
2-Methoxy-2,4,4,5,5-pentamethyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-2,4,4,5,5-pentamethyl-1,3-dioxolane is a chemical compound with the molecular formula C9H18O3. It is a member of the dioxolane family, which are cyclic acetals derived from the reaction of aldehydes or ketones with diols. This compound is characterized by its five-membered ring structure containing two oxygen atoms and a methoxy group attached to the second carbon atom. It is known for its stability and unique reactivity, making it valuable in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2,4,4,5,5-pentamethyl-1,3-dioxolane typically involves the reaction of 2,2,4,4,5,5-hexamethyl-1,3-dioxolane with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the desired dioxolane compound. The reaction conditions generally include:
Temperature: 25-50°C
Catalyst: Acid catalyst such as sulfuric acid or p-toluenesulfonic acid
Solvent: Methanol
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increased yield. The process involves:
Feed Preparation: Mixing of 2,2,4,4,5,5-hexamethyl-1,3-dioxolane and methanol.
Reaction: Passing the mixture through a reactor containing the acid catalyst at controlled temperature and pressure.
Separation: Separation of the product from the reaction mixture using distillation or extraction techniques.
Purification: Further purification of the product to achieve the desired purity level.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-2,4,4,5,5-pentamethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) in the presence of a catalyst.
Major Products
Oxidation Products: Aldehydes or ketones.
Reduction Products: Alcohols.
Substitution Products: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
2-Methoxy-2,4,4,5,5-pentamethyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis. It is also employed in the preparation of various chemical intermediates.
Biology: Utilized in the study of enzyme-catalyzed reactions and as a stabilizing agent for certain biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-2,4,4,5,5-pentamethyl-1,3-dioxolane involves its ability to act as a protecting group for carbonyl compounds. The compound forms stable cyclic acetals with aldehydes and ketones, thereby protecting them from unwanted reactions during synthetic processes. The molecular targets include carbonyl groups, and the pathways involved are primarily related to acetal formation and cleavage.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Methoxy-1,3-dioxolane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-Methoxy-2,4,4,5,5-pentamethyl-1,3-dioxolane is unique due to its pentamethyl substitution, which imparts greater steric hindrance and stability compared to its analogs. This makes it particularly useful in reactions where stability and resistance to hydrolysis are crucial.
Propiedades
Número CAS |
857352-49-9 |
|---|---|
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
2-methoxy-2,4,4,5,5-pentamethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H18O3/c1-7(2)8(3,4)12-9(5,10-6)11-7/h1-6H3 |
Clave InChI |
IBINLOXCQMWAOA-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(OC(O1)(C)OC)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2,6-Dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one](/img/structure/B14182765.png)
![4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14182773.png)
![N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine](/img/structure/B14182774.png)
![6-(4-Chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14182781.png)

![4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B14182793.png)



![5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B14182816.png)


